1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride
Overview
Description
“1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Analogues for Diagnostic and Therapeutic Applications
Research into analogues of σ receptor ligand PB28, which shares a structural resemblance with "1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride," highlights its potential utility in oncology. Novel analogues with modified lipophilicity suggest its applicability in developing positron emission tomography (PET) radiotracers for cancer diagnosis and therapy (Abate et al., 2011).
Synthesis and Docking Studies
The compound has been involved in the synthesis of piperazine-1-yl-1H-indazole derivatives, demonstrating the compound's relevance in medicinal chemistry. These derivatives play a significant role in drug development, underscored by docking studies which indicate their potential therapeutic applications (Balaraju et al., 2019).
Anticancer Activity
The compound's derivatives have been synthesized and evaluated for anticancer activity, showing promising results against various cancer cell lines. This research indicates its utility in developing novel anticancer agents (Kumar et al., 2013).
ACAT-1 Inhibition for Disease Treatment
A study identified an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), suggesting a potential therapeutic application of the compound's derivatives in treating diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).
Antibacterial and Antifungal Activity
Derivatives of "this compound" have been synthesized and evaluated for their antibacterial and antifungal activities. This research supports its potential use in developing new antimicrobial agents (Bondock & Gieman, 2015).
Metabolic Studies
Studies on the metabolism of related compounds offer insights into the metabolic pathways and potential biotransformations of "this compound" derivatives, which is crucial for drug development and safety assessments (Zhang et al., 2000).
Future Directions
Piperazine and its derivatives continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the optimization of existing drugs that contain a piperazine moiety .
Properties
IUPAC Name |
1-[cyclohexyl(pyridin-3-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19;;/h4,7-8,13-14,16-17H,1-3,5-6,9-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKCCBCRXEKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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